trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate
CAS No.: 72983-70-1
Cat. No.: VC18441765
Molecular Formula: C27H42O2
Molecular Weight: 398.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72983-70-1 |
|---|---|
| Molecular Formula | C27H42O2 |
| Molecular Weight | 398.6 g/mol |
| IUPAC Name | (4-propylcyclohexyl) 4-(4-pentylcyclohexyl)benzoate |
| Standard InChI | InChI=1S/C27H42O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h15-18,21-23,26H,3-14,19-20H2,1-2H3 |
| Standard InChI Key | PEXDPLSTNBSZFP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a central benzoate ester group bridging two cyclohexyl substituents: a trans-4-propylcyclohexyl moiety and a trans-4-pentylcyclohexyl group. X-ray crystallography reveals a triclinic crystal system with space group , unit cell parameters , , , and angles , , . The central phenyl ring forms angles of 83.325° and 50.922° with the mean planes of the cyclohexane rings, while the cyclohexane rings themselves intersect at 45.8°, creating an imbricated molecular packing .
Stereochemical Considerations
The trans configuration of both cyclohexyl groups ensures minimal steric hindrance, promoting linearity in the molecular structure. This spatial arrangement is critical for maintaining the compound’s crystallinity and mesomorphic behavior, as evidenced by its sharp melting transitions in differential scanning calorimetry (DSC) studies . The IUPAC name, (4-propylcyclohexyl) 4-(4-pentylcyclohexyl)benzoate, reflects the positional and stereochemical specificity of the substituents .
Physical and Chemical Properties
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 398.621 g/mol | |
| Exact Mass | 398.31800 | |
| LogP (Partition Coefficient) | 8.05640 | |
| Polar Surface Area | 26.3 Ų | |
| Index of Refraction | 1.52 |
Solubility and Lipophilicity
With a LogP value of 8.05640, the compound is highly lipophilic, favoring nonpolar solvents like hexane and toluene over aqueous media . This property aligns with its potential use in lipid-based drug delivery systems or liquid crystal formulations. The polar surface area (26.3 Ų) further corroborates its limited hydrogen-bonding capacity, a trait common to mesogens used in display technologies .
Synthesis and Manufacturing
Purification and Characterization
Purification via recrystallization from ethanol or acetone yields high-purity material, as evidenced by sharp melting points and consistent spectroscopic data. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (δ 7.8–8.1 ppm), cyclohexyl methines (δ 1.2–2.5 ppm), and alkyl chains (δ 0.8–1.1 ppm) . Mass spectrometry confirms the molecular ion peak at 398.318 .
Applications and Industrial Relevance
Liquid Crystal Technology
The compound’s linear structure and rigid cyclohexyl groups make it a candidate for nematic liquid crystal phases. Its imbricated crystalline packing transitions into an ordered fluid phase upon heating, a property exploited in electro-optical devices . Commercial liquid crystal mixtures often incorporate similar esters to tune clearing points and dielectric anisotropy .
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